molecular formula C24H22F3N5O3 B14975231 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14975231
M. Wt: 485.5 g/mol
InChI Key: BLFULKDQLUSQSM-UHFFFAOYSA-N
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Description

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a benzyl group, an ethyl group, a methyl group, and a trifluoromethylphenylacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. The key steps include:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and β-ketoesters.

    Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with the pyrazolo[4,3-d]pyrimidine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethylation and Methylation: These steps can be carried out using ethyl iodide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.

    Formation of the Trifluoromethylphenylacetamide Moiety: This involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride to form the corresponding acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[4,3-d]pyrimidine core, leading to the formation of hydroxyl derivatives.

    Substitution: The trifluoromethylphenylacetamide moiety can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, hydroxyl derivatives, and substituted acetamides.

Scientific Research Applications

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolo[4,3-d]pyrimidine core is known to interact with enzymes and receptors involved in cellular signaling pathways. The trifluoromethylphenylacetamide moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This combination of structural features allows the compound to modulate biological processes effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-phenylacetamide
  • 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it more effective in penetrating cell membranes and reaching intracellular targets compared to similar compounds without the trifluoromethyl group.

Biological Activity

The compound 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of the pyrazolo[4,3-d]pyrimidine scaffold, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound by examining its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazolo[4,3-d]pyrimidine Derivatives

Pyrazolo[4,3-d]pyrimidines are a class of heterocyclic compounds known for their diverse pharmacological properties. They have been studied extensively for their anticancer activities due to their ability to inhibit key molecular targets involved in tumor growth and proliferation. The compound is part of this class and exhibits significant potential as an anticancer agent.

Anticancer Activity

In vitro Studies:
Research has shown that pyrazolo[4,3-d]pyrimidine derivatives can exhibit potent inhibitory effects against various cancer cell lines. For instance:

  • Compound 5i , a related pyrazolo derivative, demonstrated an IC50 value as low as 0.3 µM against EGFR and VGFR2, indicating strong inhibitory activity against these targets .
  • Another study reported that a compound with a similar scaffold had an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM), a standard chemotherapy agent .

Mechanism of Action:
The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell migration and suppression of cell cycle progression.
  • Targeting multiple pathways including EGFR and cyclin-dependent kinases (CDKs) .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on their structural features. Key observations from SAR studies include:

  • Substituents on the Pyrazole Ring: Variations in substituents can significantly alter potency. For example, the introduction of trifluoromethyl groups has been associated with enhanced activity due to improved binding affinity to target proteins .
  • Amide Linkages: Compounds with specific amide linkages have shown improved cytotoxicity against various cancer cell lines .
  • Scaffold Modifications: Alterations to the core structure can lead to significant changes in biological activity; for instance, modifications that enhance solubility or bioavailability can improve therapeutic outcomes .

Case Studies and Experimental Findings

Several studies have focused on the synthesis and evaluation of pyrazolo[4,3-d]pyrimidine derivatives:

StudyCompoundCell LineIC50 (µM)Notes
5iMCF-70.3Dual EGFR/VGFR2 inhibitor
1aA5492.24Induces apoptosis
5eHepG24.55Strongest activity noted
XVIVarious1.17 - 18.40Tested across NCI cell lines

Properties

Molecular Formula

C24H22F3N5O3

Molecular Weight

485.5 g/mol

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H22F3N5O3/c1-3-32-21-20(15(2)29-32)30(23(35)31(22(21)34)13-16-8-5-4-6-9-16)14-19(33)28-18-11-7-10-17(12-18)24(25,26)27/h4-12H,3,13-14H2,1-2H3,(H,28,33)

InChI Key

BLFULKDQLUSQSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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